5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid
CAS No.:
Cat. No.: VC16781295
Molecular Formula: C29H18O8
Molecular Weight: 494.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H18O8 |
|---|---|
| Molecular Weight | 494.4 g/mol |
| IUPAC Name | 5-[7-(3,5-dicarboxyphenyl)-9H-fluoren-2-yl]benzene-1,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C29H18O8/c30-26(31)20-7-16(8-21(12-20)27(32)33)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)24)17-9-22(28(34)35)13-23(10-17)29(36)37/h1-10,12-13H,11H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
| Standard InChI Key | SHVNFNRBYJHTDF-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=C1C=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a central fluorene moiety (C13H10) symmetrically functionalized at the 2,7-positions with isophthalic acid groups. Each isophthalic acid subunit contains two carboxylic acid groups at the 1,3-positions of the benzene ring, resulting in four proton-donating sites . The planar fluorene core enables π-π stacking interactions, while the carboxylic acids facilitate coordination bonding with metal ions .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C29H18O8 | |
| Molecular Weight | 494.4 g/mol | |
| IUPAC Name | 5-[7-(3,5-dicarboxyphenyl)-9H-fluoren-2-yl]benzene-1,3-dicarboxylic acid | |
| PubChem CID | 102202263 |
Spectroscopic and Crystallographic Data
X-ray crystallography of related MOFs reveals that the fluorene diisophthalate ligand adopts a coplanar conformation when coordinated to metal clusters . Infrared spectroscopy typically shows strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (O-H stretch), consistent with carboxylic acid functionalities . Nuclear magnetic resonance (NMR) spectra in deuterated dimethyl sulfoxide (DMSO-d₆) exhibit characteristic fluorene proton resonances at δ 7.77–8.47 ppm and carboxylic acid protons at δ 13.48 ppm .
Synthesis and Purification
Synthetic Routes
The synthesis involves a Suzuki-Miyaura coupling reaction between 2,7-dibromo-9H-fluorene and isophthalic acid boronic esters, followed by acidic hydrolysis . A modified procedure from ZJU-60 MOF synthesis illustrates this approach:
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Coupling Reaction: React 2,7-dibromofluorene with 3,5-dicarboxyphenylboronic acid under palladium catalysis.
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Hydrolysis: Treat the intermediate with concentrated hydrochloric acid to convert ester groups to carboxylic acids.
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Purification: Precipitate the product at pH 2, followed by filtration and washing .
Table 2: Representative Synthesis Parameters
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | |
| Solvent | Tetrahydrofuran/Water (3:1) | |
| Reaction Temperature | 80°C, 24 hours | |
| Yield | 97% |
Challenges in Scalability
Despite high yields in laboratory settings, scalability is hindered by:
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Pd Contamination: Residual palladium (≤50 ppm) requires costly purification steps .
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Solubility: Limited solubility in common organic solvents (e.g., THF, DMF) complicates large-scale processing.
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The compound serves as a linker in MOFs like ZJU-60, where it coordinates with Cu(II) ions to form a hexagonal porous framework . Key performance metrics include:
Table 3: ZJU-60 MOF Properties
| Property | Value | Source |
|---|---|---|
| Pore Volume | 0.666 cm³/g | |
| Methane Uptake | 18.7 mmol/g at 298 K | |
| CO₂/CH₄ Selectivity | 12.5:1 |
Comparative Analysis with Structural Analogs
vs. Naphthalene-Based Analog
Replacing the fluorene core with naphthalene (as in 5,5'-(naphthalene-2,7-diyl)diisophthalic acid) reduces molecular weight to 456.4 g/mol but decreases rigidity . MOFs derived from the naphthalene analog exhibit 23% lower methane uptake capacity compared to ZJU-60 .
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